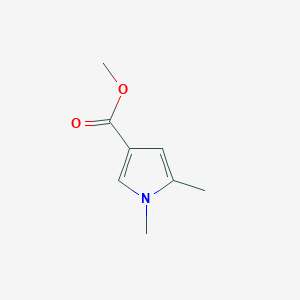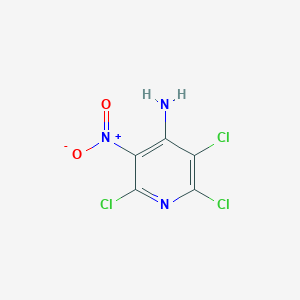![molecular formula C8H3ClF3NOS B12862217 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole is an organic compound with the following chemical structure:
ClF3CSON
This compound belongs to the class of benzo[d]oxazoles, which are heterocyclic aromatic compounds containing an oxazole ring fused to a benzene ring. The presence of chlorine and trifluoromethyl groups adds unique properties to this molecule.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole. One common approach involves the reaction of 2-chlorobenzoic acid with trifluoromethylthiolating agents, followed by cyclization to form the oxazole ring. The exact conditions and reagents may vary, but the overall process aims to introduce the desired functional groups.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for potential large-scale processes. Researchers continue to explore efficient and scalable routes for commercial production.
Análisis De Reacciones Químicas
Reactivity: 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole can participate in various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The thioether group (F₃CS) may be oxidized or reduced under appropriate conditions.
Cyclization: The oxazole ring can react with other functional groups to form fused heterocycles.
Trifluoromethylthiolating Agents: Used to introduce the trifluoromethylthio group.
Base and Acid Catalysts: Facilitate cyclization reactions.
Halogenating Agents: Involved in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. Variations in the trifluoromethylthio group and other substituents lead to diverse derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: Its properties may contribute to novel materials or coatings.
Biological Studies: Investigating its interactions with biological targets.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related benzo[d]oxazoles and explore their distinct features.
Propiedades
Fórmula molecular |
C8H3ClF3NOS |
|---|---|
Peso molecular |
253.63 g/mol |
Nombre IUPAC |
2-chloro-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
Clave InChI |
YJRMZQSSRMICFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)







